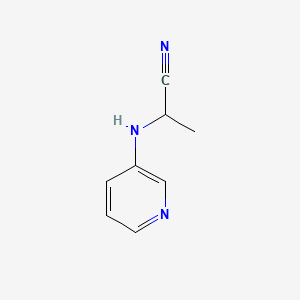

2-(3-Pyridinylamino)propanenitrile

説明

2-(3-Pyridinylamino)propanenitrile (CAS: 101257-91-4; molecular formula: C₈H₉N₃) is a nitrile derivative featuring a 3-pyridinylamino substituent at the second carbon of the propanenitrile backbone. Synthesized via methods such as aza-Michael addition or nucleophilic substitution, it serves as a versatile intermediate in organic and medicinal chemistry. Its structural uniqueness lies in the juxtaposition of the electron-withdrawing nitrile group and the electron-rich pyridinylamino moiety, which collectively influence its reactivity and physicochemical properties .

特性

CAS番号 |

101257-91-4 |

|---|---|

分子式 |

C8H9N3 |

分子量 |

147.181 |

IUPAC名 |

2-(pyridin-3-ylamino)propanenitrile |

InChI |

InChI=1S/C8H9N3/c1-7(5-9)11-8-3-2-4-10-6-8/h2-4,6-7,11H,1H3 |

InChIキー |

YFNMIFIMAUNUQJ-UHFFFAOYSA-N |

SMILES |

CC(C#N)NC1=CN=CC=C1 |

同義語 |

Propionitrile, 2-(3-pyridylamino)- (6CI) |

製品の起源 |

United States |

類似化合物との比較

Infrared (IR) Spectroscopy:

- Nitrile stretch : Observed at ~2240 cm⁻¹ across all compounds.

- Pyridine ring vibrations: Unique to 2-(3-Pyridinylamino)propanenitrile, with peaks at ~1600 cm⁻¹ (C=N stretching) and ~3050 cm⁻¹ (aromatic C-H) .

¹H-NMR Analysis:

- 2-(3-Pyridinylamino)propanenitrile: Aromatic protons (δ 7.2–8.5 ppm), NH proton (δ 3.5–4.0 ppm), and nitrile-adjacent CH₂ (δ 2.8–3.2 ppm).

Data Tables of Comparative Properties

| Property | 2-(3-Pyridinylamino)propanenitrile | 3-(Hexylamino)propanenitrile (9b) | 3-(Phenylamino)propanenitrile (9h) |

|---|---|---|---|

| Molecular Formula | C₈H₉N₃ | C₉H₁₇N₂ | C₉H₁₀N₂ |

| Molecular Weight (g/mol) | 147.18 | 155.25 | 146.19 |

| Physical State | Yellow-orange oil | Yellow oil | Yellow oil |

| Key IR Peaks (cm⁻¹) | 2240 (C≡N), 1600 (C=N) | 2240 (C≡N), 2850–2950 (C-H) | 2240 (C≡N), 1600 (C=C) |

| ¹H-NMR (δ, ppm) | 7.2–8.5 (aromatic), 3.5–4.0 (NH) | 0.8–1.6 (hexyl), 2.7–3.1 (CH₂) | 6.8–7.4 (phenyl), 3.2–3.6 (NH) |

Research Findings and Implications

- Bioactivity: Pyridine-containing analogs like 2-(3-Pyridinylamino)propanenitrile show promise in drug discovery due to their ability to mimic heterocyclic pharmacophores .

- Solubility : The pyridine ring enhances aqueous solubility compared to aliphatic derivatives (e.g., 9b, 9p), making it preferable for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。